4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of carboxymethoxy, chloro, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid typically involves the esterification of 3-chloro-5-methoxybenzoic acid followed by hydrolysis. The reaction conditions often include the use of an alcohol (such as methanol) and a strong acid catalyst (like sulfuric acid) to facilitate the esterification process. The ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethoxy)-3-chloro-5-carboxybenzoic acid.
Reduction: Formation of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and methoxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The chloro group can also enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethoxy)benzeneacetic acid: Similar structure but lacks the chloro and methoxy groups.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains additional carboxymethoxy groups, leading to different chemical properties.
Uniqueness
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H11ClO5
- Molecular Weight : 248.65 g/mol
- CAS Number : 82477-67-6
The structure includes a carboxymethoxy group, a chloro substituent, and a methoxy group on a benzoic acid framework. These functional groups are essential for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest significant potential for development as an antimicrobial agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Enterococcus faecalis | 16 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicate its potency in inhibiting cell growth:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 5.3 |
HCT116 | 4.7 |
These results highlight its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for the survival and proliferation of pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate oxidative stress within cells, leading to increased apoptosis in cancer cells.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) may also play a role in its biological effects, influencing cellular signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was shown to induce apoptosis in MCF-7 cells through the intrinsic pathway, which was confirmed by increased levels of cleaved caspase-3 and PARP .
- Toxicological Assessment : Preliminary toxicological assessments indicate that while the compound exhibits significant biological activity, it also shows low toxicity in normal cell lines, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
4-(carboxymethoxy)-3-chloro-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKBPMKWASUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.